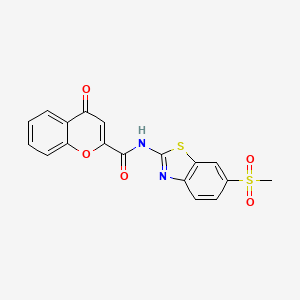
N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, a bromophenyl group, and a dimethoxybenzamide group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The bromophenyl group is a phenyl ring substituted with a bromine atom, and the dimethoxybenzamide group consists of a benzene ring substituted with an amide and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the bromophenyl group, and the dimethoxybenzamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research on similar compounds has focused on understanding their molecular structures and intermolecular interactions. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, was determined using X-ray diffraction and DFT calculations. This study highlights the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, specifically on bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antioxidant Activity
Compounds with similar structures have been evaluated for their antioxidant properties. For instance, new derivatives like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared by Buchwald-Hartwig cross-coupling, were assessed for their antioxidant activity using various methods. This research indicates a possible application of similar compounds in antioxidative therapies (Queiroz et al., 2007).
Antimicrobial Activity
Compounds with the thiazol-2-yl moiety have been synthesized and evaluated for their antimicrobial activity against various strains including Escherichia coli and Staphylococcus aureus. This suggests that N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide might have potential applications in the development of new antimicrobial agents (Deep et al., 2014).
Photodynamic Therapy
Some benzamide derivatives are explored for their potential in photodynamic therapy, particularly for the treatment of cancer. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized, revealing potential for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anticancer Activity
The synthesis and evaluation of benzothiazole acylhydrazones, which are structurally related, have shown significant anticancer activity. This research suggests the potential of this compound in cancer research and treatment (Osmaniye et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The study of new thiazole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could explore the synthesis, characterization, and potential applications of “N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” and similar compounds .
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVDGVEQOCPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2829098.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)

![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)
![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)
